2-Amino-1-(pyridin-3-yl)ethanol hydrochloride - 856956-27-9

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

Catalog Number: EVT-3115473
CAS Number: 856956-27-9
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • LK-935: This novel pyridylethanol-(phenylethyl)amine derivative, (2-((3,4-dichlorophenethyl)(propyl)-amino)-1-(pyridin-3-yl)ethanol (LK-935), effectively reduces cholesterol biosynthesis by blocking lanosterol 14α-demethylase. []

  • GSK-3β Inhibitor: ((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide), derived from 2-Amino-1-(pyridin-3-yl)ethanol, acts as a novel glycogen synthase kinase-3β (GSK-3β) inhibitor, showing potential in ameliorating Aβ1-42-induced Alzheimer's disease in SD rats by inhibiting oxidative stress and apoptosis. []

  • ACAT-1 Inhibitor: The research led to the development of K-604 (2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride), a potent and aqueous-soluble acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitor with potential therapeutic applications for diseases involving ACAT-1 overexpression. []

  • PIM Kinase Inhibitor: Research identified PIM447 (N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide), a potent and selective proviral insertion site of Moloney Murine Leukemia (PIM) 1, 2, and 3 kinase inhibitor, currently undergoing clinical trials for hematological malignancies. []

(S)-1-Pyridin-3-yl-ethylamine bis Hydrochloride

  • Compound Description: (S)-1-Pyridin-3-yl-ethylamine bis hydrochloride is a chiral pyridyl amine synthesized through catalytic enantioselective borane reduction of benzyl oximes. []
  • Relevance: This compound shares a similar structure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, differing only in the presence of a hydroxyl group at the ethylamine chain in the target compound. []

(2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative used as a precursor in the synthesis of dihydropyrimidine derivatives. []
  • Relevance: The compound shares the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

(4RS)-2-amino-4-(6-methoxynaphthalen-2-yl)-6-(pyridin-3-yl)-3,4-dihydropyrimidine monohydrate

  • Compound Description: This compound is a dihydropyrimidine derivative synthesized through the cyclocondensation of the related chalcone ((2E)-3-(6-methoxynaphthalen-2-yl)-1-(pyridin-3-yl)prop-2-en-1-one) with guanidine. []
  • Relevance: Similar to its precursor, this compound contains the pyridin-3-yl substructure, linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (4-F-3-Me-α-PVP)

  • Compound Description: This compound, 4-F-3-Me-α-PVP hydrochloride, is a cathinone derivative identified as a new psychoactive substance (NPS). []
  • Relevance: Although not directly related, this compound exemplifies the cathinone class, which shares the general structure of a substituted phenyl group linked to an aminoalkyl ketone. This structural motif can be broadly related to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride as both contain an aromatic ring system linked to an amino-substituted alkyl chain. []

N-ethyl-2-amino-1-phenylheptan-1-one hydrochloride (N-ethylheptedrone)

  • Compound Description: Similar to 4-F-3-Me-α-PVP, N-ethylheptedrone hydrochloride belongs to the cathinone class of new psychoactive substances. []
  • Relevance: This compound further exemplifies the structural characteristics of the cathinone class and its broad relationship to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, as discussed above. []

((E)-N-(4-(((2-Amino-5-phenylpyridin-3-yl)imino)methyl)pyridin-2-yl)cyclopropanecarboxamide) (9b)

  • Compound Description: Compound 9b is a novel glycogen synthase kinase-3β (GSK-3β) inhibitor with demonstrated protective effects against amyloid-β1-42 (Aβ1-42)-induced Alzheimer's disease (AD) in rat models. []
  • Relevance: This compound contains a pyridine moiety, which can be structurally related to the pyridin-3-yl group present in 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds was designed and synthesized to target antibacterial activity. []
  • Relevance: These derivatives all contain a pyridin-3-yl substructure, directly linking them to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl) amino)pyridin-3-yl)urea (5a)

  • Compound Description: This compound exhibits potent KDR kinase inhibitory activity. []
  • Relevance: Compound 5a shares the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, establishing a structural link between them. []

(E)-1-(Phthalazin-1-yl)-1-[(Pyridin-2-yl)Ethylidene]Hydralazine (PPEH)

  • Compound Description: PPEH is a hydralazine hydrochloride-derived Schiff base that showed low antimicrobial activity and antioxidant properties. []
  • Relevance: While this compound is a pyridin-2-yl derivative, its structural similarity to pyridin-3-yl derivatives makes it relevant to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

1-[2-(1-(pyridine-3-yl)ethylidene)hydrazinyl]phthalazine (PEHP)

  • Compound Description: PEHP is a hydralazine hydrochloride-derived Schiff base exhibiting antiplasmodial, antibacterial, and antioxidant properties. []
  • Relevance: This compound contains the pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

2-Amino-5-cyano-4-[(2-aryl)-1H-indol-3-yl]-6-hydroxypyrimidines (4a-f)

  • Compound Description: This series of compounds exhibits antimicrobial activity against various bacterial and fungal strains. []
  • Relevance: Although not directly containing the pyridin-3-yl group, these compounds are categorized as heterocyclic compounds, similar to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, which contains both a pyridine and an alcohol functional group. []

(±)-2-(cyanomethylene)-1-pyridin-3-ylcyclohexanecarbothioic acid methylamide (6)

  • Compound Description: This compound is a potassium channel opener, potentially useful as an antihypertensive and antianginal agent. []
  • Relevance: This compound shares the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

trans-(±)-2-(cyanomethyl)-1-pyridin-3-ylcyclohexanecarbothioic acid methylamide (14)

  • Compound Description: Similar to compound 6, this compound is also a potassium channel opener with potential antihypertensive and antianginal effects. []
  • Relevance: This compound also shares the pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

(±)-2-[2-(phenylsulfanyl)ethylidene]-1-pyridin-3-ylcyclohexanecarbothioic acid methylamide (13d, RP 66266)

  • Compound Description: This compound is a potent potassium channel opener, exhibiting an IC90 value of 3 nM. []
  • Relevance: This compound shares the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, directly linking it structurally to the target compound. []

trans-(±)-2-[2-[(phenylsulfonyl)amino]ethyl]-1-pyridin-3-ylcyclohexanecarbothioic acid methylamide (25a, RP 66784)

  • Compound Description: Compound 25a (RP 66784) is a potent potassium channel opener, demonstrating an IC90 value of 0.3 nM. []
  • Relevance: Similar to the previous compounds in this series, it contains the pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

N -[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

  • Compound Description: This series of compounds were designed as potential succinate dehydrogenase inhibitors, with several displaying high fungicidal activity against S. sclerotiorum. []
  • Relevance: These compounds all contain the pyridin-3-yl substructure, directly linking them structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

(E)-2-amino-N’-[1-(pyridin-2-yl)ethylidene]benzohydrazide (H3L)

  • Compound Description: H3L is a hydrazone ligand used to synthesize various metal complexes. []
  • Relevance: While this compound is a pyridin-2-yl derivative, its structural similarity to pyridin-3-yl derivatives makes it relevant to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

(Z)-3-(2-hydroxyphenylamino)-1-(pyridin-3-yl)but-2-en-1-one

  • Compound Description: This pyridinone derivative is structurally interesting due to its potential for hydrogen bonding and π-π stacking interactions. []
  • Relevance: This compound shares the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, directly linking it structurally to the target compound. []

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

  • Compound Description: K-604 is a potent and selective acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 inhibitor with improved aqueous solubility and oral absorption compared to earlier analogs. []
  • Relevance: This compound contains a pyridin-3-yl moiety, structurally relating it to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

6-(1H-Pyrazolo[4,3-b]pyridin-3-yl)amino)-benzo[d]isothiazole-3-carboxamides

  • Compound Description: This series of compounds acts as positive allosteric modulators of the metabotropic glutamate receptor 4 (mGlu4) with potential applications in treating Parkinson's disease. []
  • Relevance: While not containing the pyridin-3-yl group directly, these compounds represent a class of heterocyclic compounds, much like 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, and their biological activity highlights the potential of similar structures in drug development. []

8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride

  • Compound Description: This compound, crystallized as its hydrochloride salt, is structurally related to a fluorinated analog and studied for its potential biological activity. []
  • Relevance: This compound shares the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, directly linking it structurally to the target compound. []

3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

  • Compound Description: This series of quinoline-pyrimidine hybrid compounds displays significant anticancer activity against HepG2 and KB cancer cell lines. []
  • Relevance: Though not containing the pyridin-3-yl group directly, these compounds exemplify the use of heterocyclic scaffolds in drug discovery, similar to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, which itself incorporates a heterocyclic pyridine ring. []

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

  • Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor with potential applications in cancer treatment. []
  • Relevance: This compound contains a pyridin-3-yl moiety within its structure, making it structurally related to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea Derivatives

  • Compound Description: This series of compounds was synthesized and evaluated for potential anticancer activity due to their structural similarity to other diarylsulfonylureas (DSUs) with known antitumor properties. []
  • Relevance: These derivatives all contain the pyridin-3-yl substructure, directly linking them to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

4-amino-3-(pyridin-2-yl)-5-[(pyridin-3-ylmethyl)sulfanyl]-1,2,4-triazole and 4-amino-3-(pyridin-2-yl)-5-[(pyridin-4-ylmethyl)sulfanyl]-1,2,4-triazole

  • Compound Description: These triazole ligands were used to synthesize 1D and 2D Cu(II) coordination polymers. []
  • Relevance: These compounds, while containing a pyridin-2-yl group, are structurally relevant to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride due to the presence of the pyridin-3-ylmethyl substituent in one of the ligands. The overall structural similarity between pyridin-2-yl and pyridin-3-yl moieties further strengthens this relevance. []

5-(2-Methyl imidazo [1, 2-a] pyridine-3- yl) -2, 5 -dihydro -1, 3, 4thiadiazol-2-amines (6a-j)

  • Compound Description: This series of compounds were synthesized and identified as potential inhibitors of prostaglandin reductase, indicating potential anti-inflammatory properties. []
  • Relevance: These compounds are structurally related to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride by the presence of a pyridine ring incorporated within the imidazo[1,2-a]pyridine moiety. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benazamide hydrochloride monohydrate

  • Compound Description: This compound, a hydrochloride salt monohydrate, represents a novel weakly crystalline modification of nilotinib, an anti-leucaemia drug. []
  • Relevance: This compound contains a pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

6-amino-1,3-dimethyluracil derivatives: thiazolidin-4-ones (7-12), oxazolidin-5-ones (13-18), and imidazolidin-4-ones (19-24)

  • Compound Description: These series of heterocyclic compounds were synthesized from 6-amino-1,3-dimethyluracil and screened for antioxidant and antimicrobial activities. []
  • Relevance: Although not directly containing the pyridin-3-yl group, these compounds represent a class of heterocyclic compounds, much like 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, highlighting the diverse applications of such structures in medicinal chemistry. []

N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447)

  • Compound Description: PIM447 is a potent and selective pan proviral insertion site of Moloney murine leukemia (PIM) 1, 2, and 3 kinase inhibitor, currently under clinical trials for hematological malignancies. []
  • Relevance: This compound contains a pyridin-3-yl moiety, making it structurally related to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

3-methylisothiazolo[5,4-b]pyridine (5)

  • Compound Description: Compound 5 is a heterocyclic compound synthesized via a microwave-assisted reaction. []
  • Relevance: This compound, though not directly containing the pyridin-3-yl group, is categorized as a heterocyclic compound, similar to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

  • Compound Description: This compound is an improved AKT inhibiting compound. []
  • Relevance: While this compound doesn't directly contain a pyridine ring, it showcases a heterocyclic scaffold and its potential for biological activity, similar to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, which also features a heterocyclic component. []

2''-Amino-4''-[2 -(4'-Chlorophenyl)-6-Methyl Imidazo[1, 2-a]Pyridin-3-yl]-6''-Aryl Nicotinonitriles (4a-4l)

  • Compound Description: This series of pyridine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. []
  • Relevance: These compounds share the core pyridine structure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, highlighting the importance of this scaffold in medicinal chemistry. []

Almorexant, SB-674042 (1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone), and EMPA (N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide)

  • Compound Description: These are antagonists targeting the orexin receptors (OX1 and OX2), which are involved in regulating the sleep-wake cycle. Almorexant is a dual antagonist, while SB-674042 is selective for OX1 and EMPA for OX2. [, ]
  • Relevance: EMPA contains a pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. While Almorexant and SB-674042 don't contain the exact pyridin-3-yl group, their function as orexin receptor antagonists, similarly to EMPA, highlights the potential of structurally related compounds in targeting similar biological pathways. [, ]

Bis{2-amino-2-oxo-N-[(1E)-1-(pyridin-2-yl-κN)ethylidene]acetohydrazidato-κ2 N′,O1}nickel(II)

  • Compound Description: This compound is a nickel(II) complex synthesized using a tridentate ligand containing a pyridine ring. []
  • Relevance: Although containing a pyridin-2-yl group, its structural similarity to pyridin-3-yl derivatives makes it relevant to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, further highlighting the importance of this heterocyclic motif in coordination chemistry. []

Methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) and its metal complexes

  • Compound Description: phpy2NS is a ligand designed for complexation with Group 12 elements, forming metal complexes with various structural features and potential applications. []
  • Relevance: Although based on a pyridin-2-yl core, the structural similarity to pyridin-3-yl derivatives and the use of phpy2NS as a versatile ligand makes it relevant to understanding the coordination chemistry of compounds like 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

(R)-3-[6-amino-pyridin-3-yl]-2-(1-cyclohexyl-1H-imidazol-4-yl)-propionic acid sodium salts

  • Compound Description: These salts, existing in both crystalline and partially crystalline forms, are being explored for their potential in treating conditions treatable with inhibitors of the TAFIa enzyme (thrombin-activatable fibrinolysis inhibitor). [, ]
  • Relevance: These compounds share the pyridin-3-yl substructure with 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride, directly linking it structurally to the target compound. [, ]

2-[3-Amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic Acid Derivatives

  • Compound Description: This series of compounds was synthesized using an environmentally friendly method catalyzed by alum in aqueous media. []
  • Relevance: These derivatives all contain a pyridin-3-yl substructure, directly linking them structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl) pyrimidin-2-yl - amino] phenyl] - benzamide

  • Compound Description: This compound is a potent PDGF receptor tyrosine kinase inhibitor with potential for treating hypertension and hypertension-induced diseases, particularly when combined with other anti-hypertensive agents. [, ]
  • Relevance: This compound contains a pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. [, ]

(3-trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide (AN-024)

  • Compound Description: AN-024 is synthesized using a specific synthetic route involving multiple intermediates. []
  • Relevance: This compound contains a pyridin-3-yl substructure, directly linking it structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

2-(2-amino-1,6-dihydro-6-oxopurine-9-yl)-methoxy-1,3-propanediol derivatives

  • Compound Description: This series of compounds, particularly the L-valinate ester and its diastereomers, are investigated for their pharmaceutical potential and exist in various salt and crystalline forms. []
  • Relevance: While not containing the exact pyridin-3-yl group, these compounds exemplify the exploration of different heterocyclic and nucleoside-based structures for pharmaceutical applications, much like 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride which combines a pyridine ring with an amino alcohol functionality. []

4-Amino-3-mercapto-5-pyridin-3′-yl-[1,2,4]-triazole derivatives (thiazolidinones and Mannich bases)

  • Compound Description: These derivatives were synthesized from a common triazole precursor and evaluated for their antimicrobial and antitubercular activities. []
  • Relevance: These derivatives all contain a pyridin-3-yl substructure, directly linking them structurally to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride. []

2-Amino-4-(1-benzoylindol-3-yl)selenophene-3-carbonitrile derivatives (selenophenes, selenolopyrimidines, selenolopyridines, etc.)

  • Compound Description: This series of compounds, derived from a selenophene core, were synthesized and screened for their antioxidant activity, particularly their DPPH radical-scavenging effects. []
  • Relevance: Although not containing the pyridin-3-yl group directly, these compounds highlight the exploration of diverse heterocyclic systems, including those containing selenium, for potential medicinal applications, similar to 2-Amino-1-(pyridin-3-yl)ethanol hydrochloride which itself features a heterocyclic component. []

Properties

CAS Number

856956-27-9

Product Name

2-Amino-1-(pyridin-3-yl)ethanol hydrochloride

IUPAC Name

2-amino-1-pyridin-3-ylethanol;hydrochloride

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63

InChI

InChI=1S/C7H10N2O.ClH/c8-4-7(10)6-2-1-3-9-5-6;/h1-3,5,7,10H,4,8H2;1H

InChI Key

PMVFSIPPTOOMTI-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(CN)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.